Fructose-alanine (mixture of diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Fructose-alanine synthesis involves the heating of fructose with β-alanine under conditions that mimic baking, leading to the formation of Amadori rearrangement products such as 1-β-alanino-1-deoxyketose and other nitrogen-containing compounds. This process is a classic example of the Maillard reaction, which produces a range of compounds depending on the specific sugars and amino acids involved (Nishibori & Kawakishi, 1994).

Molecular Structure Analysis

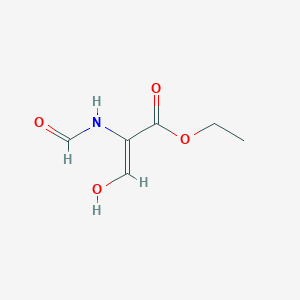

The molecular structure of fructose-alanine Amadori products has been characterized through various analytical techniques. NMR and FAB-MS have been utilized to identify specific Amadori rearrangement products formed from the reaction of reducing sugars with amino acids. These studies provide insights into the complex structural dynamics of fructose-alanine derivatives, highlighting the variability in their molecular conformations and the instability of their conformational forms (Mossine, Glinsky, & Feather, 1994).

Chemical Reactions and Properties

Fructose-alanine undergoes a variety of chemical reactions during and after its formation. For instance, the reaction between fructose and β-alanine leads to the production of volatile components, including heterocyclic compounds like furans, pyrans, and pyrroles, which are significant in the flavor development of baked goods. These reactions are influenced by the specific conditions of the Maillard reaction, such as temperature and duration of heating (Nishibori & Bernhard, 1993).

Physical Properties Analysis

The physical properties of fructose-alanine derivatives, including their solubility, crystallinity, and thermal stability, are determined by their molecular structure. Studies on fructans, which share a similar fructose backbone, provide insights into the behavior of fructose-containing molecules, suggesting that the physical properties of fructose-alanine derivatives would be influenced by the fructose moiety's tendency to form high-energy conformations (French, 1989).

Chemical Properties Analysis

Fructose-alanine's chemical properties, including its reactivity and stability, are influenced by the nature of its constituents—fructose and alanine. The reaction between these constituents under Maillard conditions not only forms Amadori rearrangement products but also leads to the formation of melanoidins, high-molecular-weight polymers known for their antioxidant properties. The extent of enolization and racemization of the sugar component, as well as the formation of melanoidins, varies with the type of amino acid and the conditions of the reaction, highlighting the complexity of fructose-alanine's chemical behavior (Kim & Lee, 2009).

Applications De Recherche Scientifique

Formation of Volatile Compounds in Food Processing : Nishibori and Bernhard (1993) studied the formation of volatile compounds from the reaction of fructose and β-alanine, which is relevant in food processing, particularly in baking. They found that the mixture formed heterocyclic compounds similar to those produced in the reaction of glucose and β-alanine, with 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP) being a major volatile component (Nishibori & Bernhard, 1993).

Bacterial Spore Germination : Wax, Freese, and Cashel (1967) explored the role of L-alanine in the initiation of Bacillus subtilis spore germination. They found that in addition to L-alanine, a combination of D-glucose, D-fructose, and certain ions were required for this process, indicating a dual role for L-alanine during spore germination initiation (Wax, Freese, & Cashel, 1967).

Sweetness of Sugar Mixtures : Stone and Oliver (1969) investigated the relative sweetness of sugars and sugar mixtures, including fructose and amino acids like D, L-alanine. They found synergistic effects in sweetness with certain combinations, which has implications for food science and the development of sweeteners (Stone & Oliver, 1969).

Fluorescent Monosaccharide Sensors : Guzow, Jażdżewska, and Wiczk (2012) synthesized derivatives of 3-[2-(boronophenyl)benzoxazol-5-yl]alanine and studied their potential as fluorescent sensors for monosaccharides like fructose. These non-proteinogenic amino acids selectively bound to fructose, demonstrating their application in biochemical sensing (Guzow, Jażdżewska, & Wiczk, 2012).

Study of Amino Acid Racemization : Marfey (1984) conducted a study using 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide for the reaction with a mixture of L- and D-amino acids. This research is significant in understanding amino acid racemization, which is crucial in biochemistry and pharmaceuticals (Marfey, 1984).

Role in Hepatic Injury : Botezelli et al. (2012) investigated the effects of a fructose-rich diet on liver injury in rats, finding that such a diet led to significant liver damage and a reduction in insulin sensitivity. This has implications for understanding the metabolic effects of diets high in fructose (Botezelli et al., 2012).

Safety and Hazards

Propriétés

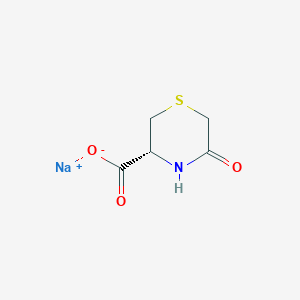

IUPAC Name |

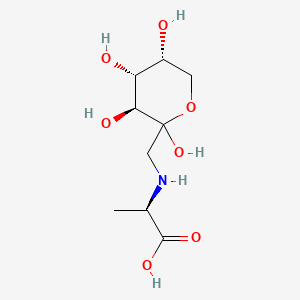

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6-,7+,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKCFAIUNCFLEA-XGVUHEBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747833 |

Source

|

| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16124-24-6 |

Source

|

| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)